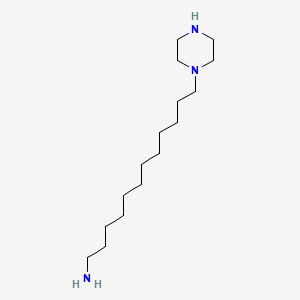
12-(Piperazin-1-yl)dodecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
12-(Piperazin-1-yl)dodecan-1-amine is a useful research compound. Its molecular formula is C16H35N3 and its molecular weight is 269.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
12-(Piperazin-1-yl)dodecan-1-amine, with the CAS number 166657-94-9, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by a dodecane chain linked to a piperazine moiety, which may influence its interactions with biological targets. Research into its biological activity has revealed various applications, particularly in antimicrobial and neuropharmacological contexts.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a long hydrophobic dodecane chain, which may enhance its membrane permeability and interaction with lipid bilayers.
Antimicrobial Activity
Several studies have indicated that piperazine-containing compounds exhibit antimicrobial properties . For example, research suggests that derivatives of piperazine can inhibit the growth of various bacterial strains. The presence of the dodecane chain may enhance these properties by improving the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively.
Neuropharmacological Effects
Research has explored the potential of this compound as a neuropharmacological agent . A study involving receptor binding assays indicated that piperazine derivatives could interact with serotonin receptors, particularly the 5-HT1A receptor. This interaction is significant because it suggests potential applications in treating neurological disorders . The binding affinity of this compound at the 5-HT1A receptor was evaluated using radioligand assays, revealing promising results for further development in psychiatric applications .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential as an antibacterial agent. The study highlighted that modifications to the piperazine structure could enhance activity further.
Case Study: Neuropharmacological Evaluation
A pharmacological evaluation involving animal models assessed the effects of this compound on anxiety-like behaviors. Administered at varying doses, the compound showed dose-dependent anxiolytic effects in behavioral tests such as the elevated plus maze and open field test. These findings support its potential use in developing anxiolytic medications.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Membrane Interaction : The long hydrophobic chain facilitates interaction with lipid membranes, enhancing permeability.
- Receptor Modulation : Binding to neurotransmitter receptors such as 5-HT1A may modulate synaptic transmission and influence mood-related pathways.
- Antimicrobial Mechanism : Potential disruption of bacterial cell membranes through enhanced lipophilicity.
Eigenschaften
IUPAC Name |
12-piperazin-1-yldodecan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35N3/c17-11-9-7-5-3-1-2-4-6-8-10-14-19-15-12-18-13-16-19/h18H,1-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJRIURRQOEQKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCCCCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659460 |
Source


|
| Record name | 12-(Piperazin-1-yl)dodecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166657-94-9 |
Source


|
| Record name | 12-(Piperazin-1-yl)dodecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













